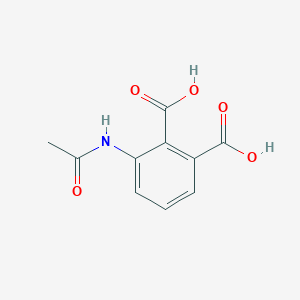

3-Acetamidophthalic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-acetamidophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSCGVISIRLDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065878 | |

| Record name | 3-(Acetylamino)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15371-06-9 | |

| Record name | 3-(Acetylamino)-1,2-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15371-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015371069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Acetylamino)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1M6HR1N6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Acetamidophthalic acid chemical properties and structure

An In-depth Technical Guide to 3-Acetamidophthalic Acid: Chemical Properties, Structure, and Synthesis

Introduction

This compound, a derivative of phthalic acid, is a pivotal intermediate in the landscape of modern organic and medicinal chemistry.[1] While seemingly a simple molecule, the strategic placement of its acetamido and dual carboxylic acid functional groups on a benzene ring imparts a unique reactivity profile. This makes it a valuable building block for the synthesis of more complex molecules, most notably in the pharmaceutical sector.[2][3] This guide offers a comprehensive exploration of its chemical and structural properties, established synthesis protocols, and significant applications, tailored for researchers and drug development professionals. A key application of this compound is its role as a known impurity and metabolite of Apremilast, a potent phosphodiesterase 4 (PDE4) inhibitor used in treating psoriatic arthritis.[][5][6]

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. These data points are critical for its handling, reaction design, and analytical characterization.

| Property | Value |

| IUPAC Name | This compound[][5] |

| Synonyms | 3-(Acetylamino)phthalic acid, 3-(Acetylamino)-1,2-benzenedicarboxylic acid[][5][7] |

| CAS Number | 15371-06-9[1][][5][7][8] |

| Molecular Formula | C₁₀H₉NO₅[][5][7] |

| Molecular Weight | 223.18 g/mol [1][][5] |

| Appearance | Pale Yellow Solid or White to off-white crystalline solid[3][] |

| Melting Point | 189-191°C[], 260 °C[9] |

| Solubility | Soluble in DMSO and Methanol; Soluble in polar solvents like water and alcohols[3] |

| Density | ~1.512 g/cm³[9] |

| InChI Key | ONSCGVISIRLDJQ-UHFFFAOYSA-N[1][][5][7] |

| SMILES | CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O[][5] |

Molecular Structure and Spectroscopic Elucidation

The structure of this compound is defined by a 1,2,3-trisubstituted benzene ring. The molecule possesses two adjacent carboxylic acid groups, characteristic of phthalic acid, and an acetamido group (-NHCOCH₃) at the 3-position. This specific arrangement governs its chemical behavior, including its ability to form an anhydride and engage in various condensation reactions.

The definitive confirmation of this structure relies on a correlative approach using multiple spectroscopic techniques.[1] While one method provides a piece of the puzzle, true structural validation is achieved when all data converge to support a single, unambiguous structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : As an indispensable tool, NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The specific splitting patterns and chemical shifts of the aromatic protons are crucial for confirming the 1,2,3-substitution pattern and distinguishing it from other isomers. ¹³C NMR would similarly show characteristic peaks for the aromatic carbons, the two carboxylic acid carbons, and the amide and methyl carbons of the acetamido group.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of key functional groups. The spectrum of this compound would exhibit characteristic absorption bands: a broad O-H stretch from the carboxylic acid groups, a strong C=O stretch for both the carboxylic acid and amide carbonyls, and an N-H stretch from the amide group.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing an exact mass measurement that corresponds to the molecular formula C₁₀H₉NO₅.[1] The fragmentation pattern observed in the mass spectrum can further corroborate the presence of the carboxylic acid and acetamido groups.[1]

Caption: Correlative approach for structural validation.

Synthesis of this compound

The most prevalent and industrially relevant synthesis of this compound is a two-step process commencing from 3-nitrophthalic acid.[1] This pathway involves the reduction of a nitro group followed by the acylation of the resulting amine.

Step 1: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

The initial critical step is the reduction of the nitro group of 3-nitrophthalic acid to an amino group. This transformation can be achieved via several methods:

-

Catalytic Hydrogenation : This is a widely used method employing a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[1] The reaction is often run in an aqueous solution where the starting material is dissolved as its sodium salt.[1] Conditions are optimized by controlling hydrogen pressure (0.7-0.9 MPa) and temperature (55-65°C).[1]

-

Chemical Reduction : An alternative to catalytic hydrogenation involves chemical reducing agents. A common choice is hydrazine hydrate, often used with a catalyst such as iron(III) chloride or iron powder.[10] This method avoids the need for high-pressure hydrogenation equipment.[10]

Step 2: Acylation of 3-Aminophthalic Acid

Once 3-aminophthalic acid is obtained, the final step is the introduction of the acetyl group.

-

Reaction with Acetic Anhydride : The most common method is the reaction of 3-aminophthalic acid with acetic anhydride.[1] In this reaction, acetic anhydride serves as both the acetylating agent and a dehydrating agent, which can lead to the formation of 3-acetamidophthalic anhydride.[11][12] Hydrolysis of the anhydride then yields the desired this compound.[11]

-

Reaction with Acetyl Chloride : An alternative laboratory-scale method involves using acetyl chloride in the presence of a base like triethanolamine in a solvent such as dichloromethane at low temperatures (0-5 °C).[13]

Caption: Two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation and Acylation

The following protocol outlines a common procedure for the synthesis of this compound.

Part A: Synthesis of 3-Aminophthalic Acid

-

In a suitable pressure vessel, dissolve 3-nitrophthalic acid in an aqueous solution of sodium hydroxide.

-

Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Seal the vessel and pressurize with hydrogen gas to 0.7-0.9 MPa.

-

Heat the reaction mixture to 55-65°C and stir vigorously until the consumption of hydrogen ceases (typically for several hours).

-

After cooling, carefully vent the vessel and filter the reaction mixture to remove the Pd/C catalyst.

-

Acidify the filtrate to precipitate the 3-aminophthalic acid product, which is then collected by filtration and dried.

Part B: Synthesis of this compound

-

Combine the dried 3-aminophthalic acid with acetic anhydride in a round-bottom flask equipped with a reflux condenser.[12]

-

Heat the mixture to reflux with stirring for 1-4 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the intermediate, 3-acetamidophthalic anhydride.[12]

-

Collect the solid by filtration and wash with a cold solvent like diethyl ether.[10]

-

The resulting anhydride can be hydrolyzed to this compound by treatment with water.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial precursor for more complex, high-value molecules. Its utility spans pharmaceuticals, agrochemicals, and polymer science.

-

Pharmaceutical Synthesis : The most significant application is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] It is a direct precursor to 3-acetamidophthalic anhydride, which is a building block for the phosphodiesterase 4 (PDE4) inhibitor, Apremilast .[10][11] The study of this compound is also important as it is a known metabolite and impurity of Apremilast.[][5][6] The anhydride intermediate is also used in the synthesis of other bioactive molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs).[2][11]

-

Agrochemicals : The 3-acetamidophthalic anhydride derived from the acid is used in the development of certain herbicides and pesticides.[2][11]

-

Polymer Industry : The anhydride functionality is valuable for synthesizing polyamide resins and other polymers, where it facilitates the formation of cross-linked structures that can enhance the thermal stability and mechanical properties of the resulting materials.[2][11]

-

Antimicrobial Research : While specific data for this compound is limited, its close structural analog and precursor, 3-aminophthalic acid, has shown in vitro efficacy against bacterial pathogens like E. coli and Staphylococcus aureus.[1] This suggests a potential area for further investigation into the antimicrobial properties of its derivatives.[1]

Caption: Applications derived from this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements.[5] It is suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.[5] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It is recommended to store the material in a refrigerator or at -20°C under an inert atmosphere to ensure its stability.[][6]

References

-

This compound | C10H9NO5 | CID 84885 - PubChem - NIH. [Link]

-

CAS No : 15371-06-9 | Product Name : this compound | Pharmaffiliates. [Link]

- CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google P

-

3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem - NIH. [Link]

-

An Improved Economical Process for Preparation of Apremilast and Identified Its Unknown Impurities - Asian Journal of Chemistry. [Link]

- CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google P

-

This compound - FDA Global Substance Registration System. [Link]

-

3-Acetamidophthalic anhydride - Optional[FTIR] - Spectrum - SpectraBase. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS # 6296-53-3, 3-Acetamidophthalic anhydride, 3-Acetylaminophthalic anhydride, NSC 16261, NSC 17048 - chemBlink [chemblink.com]

- 3. CAS 15371-06-9: 3-(Acetylamino)-1,2-benzenedicarboxylic ac… [cymitquimica.com]

- 5. This compound | C10H9NO5 | CID 84885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 15371-06-9 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. echemi.com [echemi.com]

- 10. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 13. asianpubs.org [asianpubs.org]

3-Acetamidophthalic acid synthesis from 3-nitrophthalic acid

An In-depth Technical Guide to the Synthesis of 3-Acetamidophthalic Acid from 3-Nitrophthalic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway from 3-nitrophthalic acid to this compound, a key intermediate in the synthesis of various organic compounds and a known metabolite of the pharmaceutical agent Apremilast.[1][2] The synthesis is a robust two-step process involving the selective reduction of a nitro group followed by N-acetylation. This document delves into the mechanistic considerations, compares common synthetic methodologies, and provides detailed, field-proven experimental protocols suitable for implementation in a research or drug development setting. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the transformation.

Introduction and Strategic Overview

This compound is a derivative of phthalic acid that serves as a valuable building block in modern organic and medicinal chemistry.[1] Its utility is highlighted by its role as a crucial intermediate for specialty chemicals and its identification as an impurity and metabolite of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[1] The synthesis from the readily available starting material, 3-nitrophthalic acid, is the most direct and widely adopted route.

The overall synthetic strategy is bifurcated into two distinct, high-yielding stages:

-

Reduction: The selective reduction of the aromatic nitro group on the 3-nitrophthalic acid backbone to form the corresponding primary amine, 3-aminophthalic acid.

-

Acetylation: The subsequent acylation of the newly formed amino group using an acetylating agent to yield the final product, this compound.

This guide will explore the critical parameters and technical considerations for each of these steps.

Caption: Overall two-step synthesis of this compound.

Step 1: Selective Reduction of 3-Nitrophthalic Acid

The primary challenge in this step is the chemoselective reduction of the nitro group while preserving the two carboxylic acid functionalities.[3][4] Several methods have been proven effective, with the choice often depending on available equipment, scale, and safety considerations.

Mechanistic Considerations and Method Selection

Catalytic Transfer Hydrogenation (CTH) and Catalytic Hydrogenation: These are the most common and industrially preferred methods due to their high efficiency, clean reaction profiles, and the generation of water as the only stoichiometric byproduct.[5][6][7] A metal catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), facilitates the reduction of the nitro group by molecular hydrogen (H₂) or a hydrogen donor like ammonium formate.[7][8][9] Raney Nickel is also effective but may be less suitable for substrates with potential for dehalogenation, a consideration for broader applications.[4][10]

Chemical Reduction: For laboratories not equipped for high-pressure hydrogenations, chemical reducing agents offer a viable alternative.

-

Hydrazine Hydrate (N₂H₄·H₂O): Used in the presence of a catalyst such as iron(III) chloride on activated carbon (FeCl₃/C), hydrazine hydrate is a powerful reducing agent.[11][12][13] This method is effective but requires careful handling due to the high toxicity and reactivity of hydrazine.[14]

-

Metal/Acid Systems: Classic methods using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are also employed.[4][6] These methods are robust but can involve strenuous workups to remove metal salt byproducts.[10]

Comparative Data of Reduction Methods

| Method | Catalyst / Reagent | Solvent | Conditions | Typical Yield | Key Advantages & Disadvantages |

| Catalytic Hydrogenation | 5-10% Pd/C | Acetic Acid / Methanol | H₂ (1-5 atm), RT | >90% | Adv: High yield, clean, scalable.[5][15] Disadv: Requires specialized pressure equipment. |

| Catalytic Hydrogenation | Platinic Oxide (PtO₂) | Methanol | H₂ (25 psi), RT | ~95% | Adv: Very efficient, works at low pressure.[9] Disadv: Catalyst can be expensive. |

| Chemical Reduction | Hydrazine Hydrate, FeCl₃/C | Water | 95°C to reflux | ~95% | Adv: No pressure equipment needed.[11][13] Disadv: Hydrazine is toxic; reaction can be exothermic.[14] |

| Chemical Reduction | Iron (Fe) Powder, HCl | Water/Acid | Reflux | 50-60% | Adv: Inexpensive reagents. Disadv: Lower yield, difficult workup, acidic waste.[14] |

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a robust and reproducible method based on common laboratory practices for the reduction of nitroarenes using a palladium catalyst.[5]

Materials:

-

3-Nitrophthalic acid (1.0 eq)

-

Methanol (or Glacial Acetic Acid)

-

5% or 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

-

Vessel Preparation: In a suitable hydrogenation vessel, dissolve 3-nitrophthalic acid in methanol to a concentration of approximately 0.2-0.5 M.

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C catalyst to the solution. Causality: The inert atmosphere prevents the dry catalyst, which can be pyrophoric, from reacting with atmospheric oxygen.

-

System Purge: Securely seal the reaction vessel. Purge the system at least three times with the inert gas to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-5 atm or ~50 psi).[5][9]

-

Reaction: Begin vigorous stirring of the reaction mixture at room temperature. The uptake of hydrogen is an indicator of reaction progress.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and optionally by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material. The reaction is typically complete within 1-4 hours.[9]

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. Wash the filter cake with a small amount of fresh methanol to ensure quantitative recovery of the product. Causality: Celite® is a fine, inert diatomaceous earth that prevents the fine catalyst particles from passing through the filter paper.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield 3-aminophthalic acid as a solid, which is often of sufficient purity for the next step.[5][9]

Step 2: Acetylation of 3-Aminophthalic Acid

The final step involves the N-acetylation of 3-aminophthalic acid. This is a standard nucleophilic acyl substitution reaction.

Reagents and Mechanistic Insights

The most direct and common method for this transformation is the reaction of 3-aminophthalic acid with acetic anhydride.[1][8][16] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

An important consideration is that heating 3-aminophthalic acid in acetic anhydride can lead to the formation of 3-acetylaminophthalic anhydride.[8] This intermediate is readily hydrolyzed in a subsequent step with hot water to yield the desired this compound. This two-stage, one-pot process is highly efficient.

Alternatively, acetyl chloride in the presence of a non-nucleophilic base can be used, though this method is less common for this specific substrate.[17]

Detailed Experimental Protocol: Acetylation and Hydrolysis

This protocol is adapted from established literature procedures for the acetylation of aminophthalic acids.[8]

Materials:

-

3-Aminophthalic acid (1.0 eq)

-

Acetic anhydride (excess, can serve as reagent and solvent)

-

Glacial acetic acid (optional, as co-solvent)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 3-aminophthalic acid obtained from Step 1 in a mixture of acetic anhydride and glacial acetic acid (e.g., a 1:1 mixture).[8] A typical ratio is ~10 mL of solvent mixture per gram of amine.

-

Acetylation/Anhydride Formation: Heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds. Continue heating for 1-2 hours to ensure complete formation of 3-acetylaminophthalic anhydride.

-

Hydrolysis: After the initial heating period, carefully add hot deionized water to the reaction mixture to hydrolyze the anhydride intermediate and any excess acetic anhydride. Safety Note: This addition can be exothermic.

-

Crystallization: Continue to heat the aqueous mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally in an ice bath to promote crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove residual acetic acid. The product can be further purified by recrystallization from hot water if necessary.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight. The expected melting point is in the range of 210-211°C (with decomposition).[8]

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Handling

-

3-Nitrophthalic Acid: Is an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be leak-tested and operated in a well-ventilated area or fume hood, free from ignition sources. Palladium on carbon can be pyrophoric when dry and exposed to air; handle as a slurry when possible.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.

-

Acetic Anhydride: Is corrosive and a lachrymator. Handle with care in a fume hood. The reaction with water is exothermic.

Conclusion

The synthesis of this compound from 3-nitrophthalic acid is a well-established and efficient two-step process. Catalytic hydrogenation stands out as the preferred method for the initial reduction due to its high yield and clean reaction profile, though chemical reduction methods provide effective alternatives. The subsequent acetylation with acetic anhydride is straightforward and robust. By understanding the causality behind the procedural steps and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable chemical intermediate with high purity and yield.

References

-

Yagi, N., & Okazaki, M. (1968). Catalytic Hydrogenation of 3-Nitrophthalic Acid. Journal of Synthetic Organic Chemistry, Japan, 26(8), 719-720. [Link]

-

Abdullaev, M. (2023). Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts. High Energy Chemistry. [Link]

-

Unknown Author. (n.d.). A new reagent for selective reduction of nitro group. Semantic Scholar. [Link]

- Pan, J. (2007).

-

Merrill, S. H. (1960). The Hydrogenation of Nitrophthalic Acids. The Journal of Organic Chemistry, 25(11), 1882-1884. [Link]

-

PrepChem. (n.d.). Synthesis of (a) 3-Aminophthalic acid. PrepChem.com. [Link]

-

Semantic Scholar. (2009). A New Reagent for Selective Reduction of Nitro Group. Semantic Scholar. [Link]

- Unknown Inventor. (2018). CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods.

- Unknown Inventor. (2015). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.

- Unknown Inventor. (2016). Preparation method for 3-aminophthalic acid and derivative thereof.

- Unknown Inventor. (2007). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.

- Unknown Inventor. (2016). CN105330587A - Preparation method of 3-acetyl aminophthalimide.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Jagannadham, Y., Ramadevi, B., & Prasanna, B. (2016). An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. Asian Journal of Chemistry, 28(11), 2453-2456. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

Culhane, P. J., & Woodward, G. E. (1928). 3-nitrophthalic acid. Organic Syntheses, 08, 80. [Link]

-

Kralj, M., & Stolar, T. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H9NO5 | CID 84885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] A New Reagent for Selective Reduction of Nitro Group. | Semantic Scholar [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 13. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 14. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]

- 15. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts | Semantic Scholar [semanticscholar.org]

- 16. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 17. asianpubs.org [asianpubs.org]

A Technical Guide to the Spectroscopic Data of 3-Acetamidophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamidophthalic acid (CAS: 15371-06-9, Formula: C₁₀H₉NO₅) is a substituted derivative of phthalic acid and a known metabolite of the pharmaceutical agent Apremilast.[1][] Its structural elucidation and purity assessment are critical for drug metabolism studies and synthetic chemistry applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While comprehensive experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and predictive models to offer a robust characterization framework.

Molecular Structure and Spectroscopic Overview

The definitive structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. The molecular structure contains several key features that give rise to characteristic spectroscopic signals:

-

A trisubstituted benzene ring .

-

Two adjacent carboxylic acid groups.

-

An acetamido (amide) group.

Each of these functional groups produces predictable signals in NMR, IR, and MS, which, when correlated, provide a complete and validated structural profile.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the following signals are anticipated, typically recorded in a solvent like DMSO-d₆ in which the compound is soluble.[]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~13.0 | Broad Singlet | 2H | -COOH | The acidic protons of the two carboxylic acid groups are highly deshielded and typically appear as a broad signal far downfield. |

| ~9.5 - 10.0 | Singlet | 1H | -NH- | Amide protons are also significantly deshielded and often appear as a sharp singlet. |

| ~7.5 - 8.2 | Multiplet | 3H | Ar-H | The three aromatic protons will exhibit complex splitting due to ortho and meta couplings. Their exact shifts are influenced by the electronic effects of the substituents.[3][4] |

| ~2.1 | Singlet | 3H | -CH₃ | The methyl protons of the acetyl group are in a typical aliphatic environment and are expected to appear as a singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |

| ~169.0 | Amide C=O | The carbonyl carbon of the amide group is characteristically found in this region.[5][6] |

| ~167.0 | Carboxylic Acid C=O | The two carboxylic acid carbonyl carbons are in similar environments and may appear as one or two closely spaced signals.[7][8] |

| ~120 - 140 | Aromatic C | Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments. Carbons bearing substituents will be quaternary and show weaker signals.[5][9] |

| ~24.0 | Methyl C (-CH₃) | The methyl carbon of the acetyl group appears in the typical upfield aliphatic region.[9] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.[10]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Causality |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The hydrogen-bonded O-H groups of the carboxylic acids produce a very broad and strong absorption band that often overlaps with C-H stretches.[11][12] |

| ~3300 | N-H stretch | Amide | The N-H stretching vibration of the secondary amide typically appears as a sharp to moderately broad peak in this region.[11] |

| 3100 - 3000 | C-H stretch | Aromatic | Stretching vibrations of C-H bonds on the benzene ring.[13] |

| ~1700 | C=O stretch | Carboxylic Acid & Amide | A strong, intense band resulting from the overlapping C=O stretching vibrations of the two carboxylic acid groups and the amide group. This may appear as a single broad peak or show shoulders.[11][14] |

| 1600 - 1450 | C=C stretch | Aromatic Ring | These absorptions are due to carbon-carbon stretching within the aromatic ring and are characteristic of aromatic compounds.[13] |

| ~1550 | N-H bend | Amide | The bending vibration of the N-H bond in the amide group. |

| 1300 - 1000 | C-O stretch | Carboxylic Acid | The C-O single bond stretching in carboxylic acids. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Ion | Rationale & Causality |

| 223.048 | [M]⁺ | The molecular ion peak corresponding to the exact monoisotopic mass of C₁₀H₉NO₅.[1] |

| 224.055 | [M+H]⁺ | The protonated molecular ion, commonly observed in soft ionization techniques like Electrospray Ionization (ESI).[15] |

| 205 | [M-H₂O]⁺ | Loss of a water molecule, a common fragmentation for ortho-substituted aromatic acids.[16] |

| 180 | [M-COOH]⁺ | Loss of a carboxyl radical, a characteristic fragmentation of carboxylic acids.[17] |

| 163 | [M-H₂O-C₂H₂O]⁺ | Subsequent loss of a ketene molecule from the [M-H₂O]⁺ ion. |

| 43 | [CH₃CO]⁺ | The acetyl cation, a common fragment indicating the presence of an acetamido group. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument for high-resolution mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Data Integration and Validation Workflow

No single technique provides a complete structural picture. The strength of spectroscopic characterization lies in integrating data from multiple sources to build a self-validating system.

Caption: Workflow for the structural validation of this compound.

This integrated approach ensures a high degree of confidence in the identity and purity of the compound. The molecular formula is first confirmed by high-resolution MS. IR spectroscopy then validates the presence of the key functional groups. Finally, NMR provides the definitive connectivity map, confirming the precise arrangement of atoms and the substitution pattern on the aromatic ring.

References

-

University of York. IR frequency table. Chemistry Teaching Labs. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal. [Link]

-

Scribd. IR Spectrum Frequency Table. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... [Link]

-

Whitman College. GCMS Section 6.12. [Link]

-

UCLA. IR Chart. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]

-

PubChem. This compound. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

YouTube. Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. [Link]

-

PubChem. 3-Acetamidophthalic Anhydride. [Link]

-

PubChemLite. This compound (C10H9NO5). [Link]

-

SpectraBase. 3-Acetamidophthalic anhydride - Optional[FTIR] - Spectrum. [Link]

-

Pharmaffiliates. CAS No : 15371-06-9 | Product Name : this compound. [Link]

-

Chemical Papers. Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. [Link]

Sources

- 1. This compound | C10H9NO5 | CID 84885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 12. scribd.com [scribd.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. PubChemLite - this compound (C10H9NO5) [pubchemlite.lcsb.uni.lu]

- 16. people.whitman.edu [people.whitman.edu]

- 17. m.youtube.com [m.youtube.com]

Thermal stability and degradation profile of 3-Acetamidophthalic acid

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Acetamidophthalic Acid

Introduction

This compound (CAS No: 15371-06-9) is a key chemical intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1][2] Notably, it is recognized as a significant impurity in the manufacturing of Apremilast, an oral phosphodiesterase 4 inhibitor, where it is designated as "Apremilast EP Impurity B".[1][] Given its role in pharmaceutical development, a thorough understanding of its thermal stability and degradation profile is paramount. This knowledge is critical for defining stable storage conditions, optimizing reaction parameters to minimize impurity formation, and ensuring the safety, efficacy, and quality of the final drug product.

This technical guide provides a comprehensive analysis of the thermal behavior of this compound. We will delve into its intrinsic stability, delineate its primary thermal degradation pathway, and propose a robust analytical framework for its characterization. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle and analyze this compound.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before undertaking thermal analysis. These properties influence its behavior in various analytical and processing conditions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [][4] |

| CAS Number | 15371-06-9 | [1][5][6] |

| Molecular Formula | C₁₀H₉NO₅ | [][4] |

| Molecular Weight | 223.18 g/mol | [1][] |

| Appearance | Pale Yellow Solid | [] |

| Melting Point | 189-191°C | [] |

| Solubility | Soluble in DMSO, Methanol | [] |

Thermal Stability Analysis: A Mechanistic Perspective

The thermal stability of this compound is dictated by the interplay of its three functional groups: two adjacent carboxylic acids on an aromatic ring and an acetamido substituent. The most significant and lowest-energy thermal transformation is an intramolecular condensation reaction.

Primary Thermal Event: Intramolecular Cyclization

Upon heating, the two adjacent carboxylic acid groups readily undergo dehydration to form the corresponding cyclic anhydride, 3-Acetamidophthalic anhydride (CAS No: 6296-53-3).[1][7] This reaction is a common and well-documented transformation for ortho-dicarboxylic acids and is often achieved by heating the acid, sometimes in the presence of a dehydrating agent like acetic anhydride.[2][8]

This cyclization represents the first key step in the thermal degradation profile. It is not a decomposition into smaller fragments but a transformation into a more stable cyclic structure with the elimination of water. The melting point of this compound (189-191°C) suggests that this transformation likely initiates at or near this temperature range.

Predictive Thermal Analysis

While specific experimental thermograms for this compound are not widely published, a predictive profile can be constructed based on its known chemical behavior and data from analogous compounds.[9][10] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for this investigation.[1][11][12]

| Predicted Thermal Event | Technique | Expected Observation | Causality |

| Melting | DSC | Endothermic peak around 189-191°C. | Energy input required for the phase transition from solid to liquid. |

| Cyclization/Dehydration | TGA | Mass loss of ~8.07% (corresponding to one molecule of H₂O) initiating near the melting point. | The elimination of water during the formation of 3-Acetamidophthalic anhydride. |

| DSC | A complex thermal event, potentially an endotherm, immediately following the melt. | The dehydration reaction is typically endothermic, requiring energy to break bonds. | |

| High-Temp Decomposition | TGA | Significant mass loss at temperatures >250°C. | Cleavage of the acetamido group and decarboxylation of the anhydride ring structure. |

Experimental Protocol: TGA-DSC Analysis

This protocol outlines a self-validating system for characterizing the thermal profile of this compound.

Objective: To determine the onset of thermal events (melting, dehydration, decomposition) and associated mass changes.

Instrumentation: A simultaneous TGA-DSC instrument is ideal.

Methodology:

-

Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic TGA pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 350°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal events are well-resolved.[10]

-

-

Reference: Use an empty, tared pan as the reference.

-

-

Data Analysis:

-

DSC Curve: Identify the onset and peak temperatures of endothermic or exothermic events. The first major endotherm should correspond to the melting point.[11]

-

TGA Curve: Correlate thermal events on the DSC curve with mass loss events on the TGA curve. Calculate the percentage mass loss for each step.

-

DTG Curve: Analyze the first derivative of the TGA curve (DTG) to precisely identify the temperatures of maximum mass loss rate for each degradation step.[10]

-

Thermal Degradation Profile and Pathway Elucidation

Beyond the initial cyclization, further degradation at higher temperatures is expected. The following pathways are proposed based on the chemical functionalities present in the molecule.

Caption: Potential thermal degradation pathways of this compound.

Pathway Descriptions:

-

Primary Pathway (Dehydration): As established, the most favorable initial step is the loss of water to form 3-Acetamidophthalic anhydride.[1][7] This is expected to be the dominant product at temperatures just above the melting point.

-

Secondary Pathway (Amide Cleavage): At more extreme temperatures (>250°C), the acetamido group can undergo cleavage. This could occur via the elimination of ketene (C₂H₂O), yielding 3-Aminophthalic anhydride.

-

Secondary Pathway (Decarboxylation): Aromatic carboxylic acids and their anhydrides can undergo decarboxylation (loss of CO₂) at high temperatures. This would lead to the formation of derivatives of benzoic acid or phthalic anhydride.

-

Hydrolytic Pathway: While not a purely thermal degradation, the presence of moisture at elevated temperatures could lead to the hydrolysis of the amide bond, reverting the molecule to 3-Aminophthalic acid.[13]

Analytical Workflow for Forced Degradation Studies

To experimentally validate the proposed degradation pathways and identify unknown degradants, a forced degradation study is necessary.[14] This involves subjecting the compound to stress conditions and analyzing the resulting mixture with a stability-indicating analytical method.[13][15]

Caption: Experimental workflow for thermal degradation analysis.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound, this compound, from its primary degradant, 3-Acetamidophthalic anhydride, and other potential impurities.

Instrumentation: HPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

Methodology:

-

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility with moderately polar compounds.[15]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions (Starting Point):

-

Detection: 254 nm, with full UV spectrum collection (200-400 nm) via DAD/PDA for peak purity analysis.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution: A gradient is necessary to resolve the parent compound (more polar) from the anhydride (less polar).

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

-

Sample Preparation: Dissolve the thermally stressed samples in a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO if necessary) to a concentration of ~0.5 mg/mL.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[13][15] The key is to demonstrate that the peak for this compound is spectrally pure in the presence of its degradants.

Identification of Degradants by LC-MS/MS

For any peaks observed in the HPLC analysis that do not correspond to the starting material or known standards (like the anhydride), identification is required.

Justification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive technique for structural elucidation of unknown impurities.[15] The HPLC method can be transferred to an LC-MS system. By obtaining the accurate mass of the unknown peak (parent ion) and then fragmenting it (MS/MS), the resulting fragmentation pattern can be used to piece together the chemical structure, confirming or refuting the proposed degradation pathways.

Conclusion

The thermal behavior of this compound is primarily governed by a facile intramolecular dehydration to form 3-Acetamidophthalic anhydride, a process that initiates near its melting point of 189-191°C. At higher temperatures, further degradation via amide cleavage and decarboxylation is plausible.

A systematic approach utilizing TGA-DSC provides a comprehensive overview of its thermal stability, while a well-designed, stability-indicating HPLC method is crucial for separating and quantifying degradation products. This guide provides the foundational knowledge and actionable protocols for researchers to confidently manage the thermal liabilities of this compound, ensuring the development of robust chemical processes and the quality of resulting pharmaceutical products.

References

- CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents. (n.d.).

-

Asian Journal of Chemistry. (n.d.). Synthesis and characterization of Apremilast. Retrieved January 14, 2026, from [Link]

- CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents. (n.d.).

-

The Thermal Amidation of Carboxylic Acids Revisited - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved January 14, 2026, from [Link]

-

Method Development and Photolytic Degradation Study of - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound | C10H9NO5 | CID 84885 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Thermal Amidation of Carboxylic Acids Revisited - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Journal of Pharmaceutical Analysis - Research and Reviews. (n.d.). A review on differential scanning calorimetry. Retrieved January 14, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). Retrieved January 14, 2026, from [Link]

-

ENZYMATIC DEGRADATION OF PHTHALIC ACID ESTERS - CORE. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-Acetylaminophthalic Anhydride. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Differential scanning calorimetric analysis of edible oils: Comparison of thermal properties and chemical composition. (n.d.). Retrieved January 14, 2026, from [Link]

-

Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved January 14, 2026, from [Link]

-

Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 4. This compound | C10H9NO5 | CID 84885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CAS # 6296-53-3, 3-Acetamidophthalic anhydride, 3-Acetylaminophthalic anhydride, NSC 16261, NSC 17048 - chemBlink [chemblink.com]

- 8. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. mdpi.com [mdpi.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. ajpaonline.com [ajpaonline.com]

The Rationale: Why Crystal Structure Matters for an API Intermediate

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Acetamidophthalic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a pivotal chemical intermediate, most notably recognized as a precursor and known metabolite in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor for treating psoriatic arthritis.[1][2] The solid-state properties of such an intermediate are critical, as they directly influence the purity, stability, and crystalline form of the final active pharmaceutical ingredient (API). This guide provides a comprehensive methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. While a definitive public crystal structure is not widely available, this document outlines the complete, field-proven workflow required to produce and analyze such a structure.[1] It explains the causality behind experimental choices, establishes self-validating protocols through correlative analytical techniques, and discusses the anticipated structural insights and their profound implications for drug development.

In pharmaceutical development, the solid-state characterization of an API is paramount. However, extending this scrutiny to key intermediates like this compound is a critical, proactive measure. The atomic-level understanding of an intermediate's crystal structure provides invaluable control over the entire manufacturing process.

The primary drivers for this analysis are:

-

Polymorph Control: Different crystal forms (polymorphs) of an intermediate can exhibit varied reactivity, solubility, and stability, potentially leading to inconsistent yields or the formation of impurities in subsequent steps. Identifying the most stable form is crucial.

-

Impurity Profiling: A crystal structure provides the absolute configuration and conformation of a molecule, serving as an unambiguous reference standard for identifying and quantifying impurities.[3]

-

Process Optimization: Understanding the intermolecular interactions that govern the crystal lattice allows for the rational design of crystallization processes, leading to improved particle size, morphology, and filterability.

-

Intellectual Property: Novel crystalline forms of intermediates can be patentable, providing a significant strategic advantage.

Synthesis and Preparation for Crystallographic Analysis

The definitive structural analysis by SCXRD demands a sample of exceptional purity, culminating in the growth of a single, defect-free crystal.[4] The synthesis and purification protocol is therefore the foundational stage of the entire analysis.

Synthesis Pathway

The contemporary synthesis of this compound is a robust two-stage process commencing from 3-nitrophthalic acid.[1]

-

Reduction of the Nitro Group: The nitro group of 3-nitrophthalic acid is reduced to an amine to form the key precursor, 3-aminophthalic acid. This is commonly achieved via:

-

Acylation of the Amino Group: The resulting 3-aminophthalic acid is then acylated. The most prevalent method involves reacting it with acetic anhydride, which serves as both the acylating agent and the solvent, to yield this compound or its corresponding anhydride depending on the reaction conditions.[1]

Protocol: Purification and Single-Crystal Growth

Expertise & Causality: The goal of this stage is to slowly and methodically persuade molecules to self-assemble into a highly ordered, single crystal lattice. Rapid precipitation traps solvent and impurities, leading to polycrystalline material unsuitable for SCXRD. Therefore, the choice of solvent and crystallization technique is critical.

Step-by-Step Protocol:

-

Material Purification: The synthesized this compound powder is first recrystallized from a suitable solvent (e.g., an ethanol/water mixture) to achieve >99.5% purity as determined by HPLC. This minimizes the presence of competing molecules that could inhibit crystal growth.

-

Solvent System Selection: A solvent screening is performed. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. This differential solubility is the driving force for crystallization upon cooling.

-

Slow Evaporation Method:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free environment (e.g., a desiccator) and allow the solvent to evaporate over several days to weeks. High-quality, facetted crystals should form.

-

-

Slow Cooling Method:

-

Prepare a nearly saturated solution of the compound in a chosen solvent at an elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Insulate the container (e.g., by placing it in a Dewar flask filled with hot water) to ensure a very slow cooling rate to room temperature. This gradual decrease in solubility promotes the growth of a single, large crystal rather than many small ones.

-

Workflow for Crystal Structure Determination

The following workflow details the process of analyzing a suitable single crystal to generate a definitive 3D structural model.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Anticipated Structural Features of this compound

Based on the known functional groups (two carboxylic acids, one secondary amide, and an aromatic ring), we can predict the key structural features that a crystallographic analysis would reveal.

Molecular Geometry

The analysis would provide precise bond lengths and angles. Key points of interest would include potential intramolecular hydrogen bonding between the adjacent carboxylic acid and acetamido groups, which could influence the planarity of the molecule.

Intermolecular Interactions & Crystal Packing

The crystal packing will be dominated by a robust network of hydrogen bonds. The carboxylic acid groups are strong hydrogen bond donors and acceptors, and the amide group provides both a donor (N-H) and an acceptor (C=O).

Key Predicted Interaction: The most significant and predictable interaction is the acid-amide heterosynthon .[1] This is a highly stable and common motif where the carboxylic acid's hydroxyl group donates a hydrogen bond to the amide's carbonyl oxygen, and the amide's N-H group donates to the carboxylic acid's carbonyl oxygen, forming a strong, eight-membered ring system.

Caption: Predicted Acid-Amide Heterosynthon Hydrogen Bonding.

Hirshfeld Surface Analysis: To visualize and quantify these intermolecular contacts, Hirshfeld surface analysis would be employed.[1][4] This computational technique maps the close contacts onto a 3D surface around the molecule, providing a visual "fingerprint" of the interactions and allowing for the quantitative breakdown of each type of contact (e.g., O-H···O, N-H···O, C-H···O, π-π stacking), confirming the dominance of the predicted hydrogen bonds.[1]

A Self-Validating System: Correlative Analysis

Trustworthiness in structural science is achieved when data from multiple, orthogonal techniques converge to tell the same story. The crystal structure provides the definitive solid-state arrangement, but it must be consistent with data from other standard analytical methods.

| Analytical Technique | Purpose & Rationale | Expected Correlation with XRD Data |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition (C₁₀H₉NO₅).[1] | The molecular formula derived from HRMS must match the atoms found and modeled in the crystal structure's asymmetric unit. |

| ¹H and ¹³C NMR Spectroscopy | To determine the covalent bonding framework (atom connectivity) in solution.[1] | The connectivity map from NMR must be identical to the covalent bonds determined by XRD. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups.[1] | Observed stretches (e.g., O-H, N-H, C=O) must correspond to the functional groups present in the solved crystal structure. Hydrogen bonding revealed by XRD will explain shifts in these bands. |

| Differential Scanning Calorimetry (DSC) | To measure the melting point and identify thermal events (e.g., polymorphic transitions). | The determined melting point should be sharp and consistent with a pure, single crystalline phase. The thermal stability can be rationalized by the strength of the intermolecular forces observed in the crystal packing. |

Conclusion and Implications for Drug Development

A full crystal structure analysis of this compound, performed according to the rigorous methodological workflow outlined in this guide, is an indispensable step in modern pharmaceutical development. It moves the understanding of this key intermediate from a simple 2D chemical representation to a precise 3D atomic model, complete with the intermolecular forces governing its solid state.

This knowledge is not merely academic; it provides the authoritative grounding needed to control the crystallization process, ensure batch-to-batch reproducibility, prevent the formation of unwanted polymorphs or impurities, and ultimately deliver a safer and more effective final drug product. The investment in a thorough solid-state characterization of critical intermediates is a hallmark of a robust and well-controlled manufacturing strategy.

References

-

PubChem. (n.d.). This compound (C10H9NO5). PubChemLite. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound | C10H9NO5 | CID 84885. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-(Acetylamino)-1,2-benzenedicarboxylic acid. American Chemical Society. Retrieved January 14, 2026, from [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2015). X-Ray Diffraction of Pharmaceutical Materials | Request PDF. Retrieved January 14, 2026, from [Link]

-

Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Retrieved January 14, 2026, from [Link]

Sources

3-Acetamidophthalic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Situating 3-Acetamidophthalic Acid in Contemporary Medicinal Chemistry

This compound, a key derivative of phthalic acid, has emerged from the broader field of industrial chemistry to become a molecule of significant interest in modern pharmaceutical development.[1] Historically, phthalic acid derivatives were predominantly associated with the production of polymers and dyes.[1] However, the strategic introduction of an acetamido group at the 3-position of the phthalic acid backbone imparts unique physicochemical properties, positioning it as a valuable intermediate in the synthesis of complex, high-value pharmaceutical compounds.[1]

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and application. The narrative is structured to elucidate the causality behind experimental choices, ensuring that the described protocols are not merely sets of instructions but self-validating systems for reproducible success.

The primary driver for the heightened interest in this compound is its crucial role as a building block in the synthesis of Apremilast, a potent phosphodiesterase 4 (PDE4) inhibitor.[1] Apremilast is an established therapeutic for the treatment of psoriatic arthritis, underscoring the real-world impact of mastering the chemistry of its precursors.[] Furthermore, this compound is a known metabolite and impurity of Apremilast, making a thorough understanding of its properties essential for drug safety and regulatory compliance.[1][]

This document will delve into the nuanced chemistry of this compound, offering detailed experimental workflows, critical analysis of synthetic routes, and comprehensive characterization data to empower researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₅ | [][3][4] |

| Molecular Weight | 223.18 g/mol | [][3] |

| Appearance | Pale yellow solid | [] |

| Melting Point | 189-191 °C | [] |

| Solubility | Soluble in DMSO and Methanol | [] |

| Purity (typical) | ≥98% (HPLC) | [][4] |

Spectroscopic Characterization

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by key vibrational frequencies corresponding to its functional groups. A patent describing the synthesis of a related compound, 3-acetamidophthalimide, provides IR data for its precursor, 3-aminophthalic acid, which can be used as a comparative reference. For 3-aminophthalic acid, characteristic peaks are observed at 3430, 1715, 1634, and 1527 cm⁻¹.[5] For this compound, one would expect to see the characteristic broad O-H stretch of the carboxylic acids, the C=O stretches of the carboxylic acids and the amide, and the N-H stretch of the amide.

Mass Spectrometry (MS):

Mass spectrometry provides critical information for confirming the molecular weight and fragmentation pattern of this compound.

-

Expected Exact Mass: 223.0481 g/mol

-

Predicted Collision Cross Section (CCS) values (Ų) for different adducts: [6]

-

[M+H]⁺: 144.4

-

[M+Na]⁺: 151.3

-

[M-H]⁻: 145.9

-

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound is a well-established, two-step process commencing from 3-nitrophthalic acid.[1] The logical flow of this synthesis is dictated by the need to first introduce an amino group via reduction of the nitro group, followed by its protection or conversion to the desired acetamido group.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from 3-nitrophthalic acid to this compound.

Step 1: Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid

The initial and critical step is the reduction of the nitro group of 3-nitrophthalic acid to an amine. Two primary, field-proven methods are prevalent: catalytic hydrogenation and chemical reduction.

Method A: Catalytic Hydrogenation

This method is favored for its clean reaction profile and high efficiency.[1]

-

Principle: The nitro group is reduced to an amine using hydrogen gas in the presence of a metal catalyst, typically platinum or palladium on a carbon support.

-

Causality: Catalytic hydrogenation is often preferred due to the mild reaction conditions and the avoidance of harsh chemical reducing agents, which simplifies downstream purification. The catalyst provides a surface for the reaction, lowering the activation energy for the reduction.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitrophthalic Acid

-

Purification of Starting Material: A commercial sample of 3-nitrophthalic acid is dissolved in hot water (e.g., 150 mL for a 13 g sample) and filtered to remove any insoluble impurities. The solution is then cooled for 2 hours to allow for the recrystallization of pure 3-nitrophthalic acid, which is collected as a white solid.[7]

-

Reaction Setup: The recrystallized 3-nitrophthalic acid (13 g, 0.062 mole) is dissolved in methanol (200 mL) in a suitable hydrogenation vessel.[7]

-

Catalyst Addition: Platinic oxide (50 mg) is added to the solution.[7]

-

Hydrogenation: The vessel is pressurized with hydrogen gas to 25 psi.[7] The reaction mixture is agitated until the uptake of hydrogen ceases, which typically occurs within one hour.[7]

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the catalyst.[7] The filtrate is then evaporated under reduced pressure to yield solid 3-aminophthalic acid.[7]

Method B: Chemical Reduction with Hydrazine Hydrate

An alternative to catalytic hydrogenation is the use of a chemical reducing agent, with hydrazine hydrate being a common choice.[1][8]

-

Principle: In an alkaline solution, 3-nitrophthalic acid is reduced by hydrazine hydrate in the presence of a catalyst, such as ferric chloride on activated carbon.

-

Causality: This method is advantageous in laboratory settings where high-pressure hydrogenation equipment may not be readily available. The basic conditions are necessary to deprotonate the carboxylic acids and facilitate the reduction. The Fe/C catalyst enhances the rate of the reduction.

Experimental Protocol: Chemical Reduction of 3-Nitrophthalic Acid

-

Formation of the Sodium Salt: In a 500 mL three-necked flask equipped with a stirrer, add 260 g of water, followed by 18.5 g of sodium hydroxide (96%).[8] Once the sodium hydroxide has dissolved, add 40 g (0.19 mol) of 3-nitrophthalic acid and stir until a clear solution is obtained.[8]

-

Catalyst Addition: To the solution, add 3.5 g of ferric chloride hexahydrate (FeCl₃·6H₂O) and 16 g of activated carbon.[8]

-

Reduction Reaction: Heat the mixture to 95 °C (near reflux) and begin the dropwise addition of 29 g of 80% hydrazine hydrate solution.[8] Continue heating at reflux for 4.5 hours.[8]

-

Work-up and Isolation: After the reaction is complete, filter the hot solution to remove the catalyst and activated carbon.[8]

-

Purification by Recrystallization: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3.5 to precipitate the product.[8] Cool the mixture further with an ice bath to maximize crystallization.[9] Collect the light yellow crystalline powder of 3-aminophthalic acid by filtration and dry at 80 °C for 3 hours.[8] This method can yield up to 32.8 g (95% yield) with a purity of 96.5% (HPLC).[8]